![molecular formula C16H12ClN3O2S B2934655 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 64406-07-1](/img/structure/B2934655.png)

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

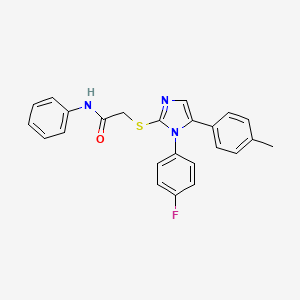

“N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide” is a derivative of 5-(4-chlorophenyl)-1,3,4-thiadiazole . It belongs to a class of compounds known as sulfonamide derivatives, which are associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis

The molecular structure of this compound was confirmed by NMR, IR, and elemental analysis . Further structural analysis can be performed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . Further studies can be conducted to understand the reaction mechanisms and optimize the synthesis process.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry . Other properties such as solubility, density, and vapor pressure can also be determined .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

The synthesis of derivatives related to N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide has been explored for antimicrobial purposes. For instance, a study synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents, showing moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014). This research indicates the potential of such compounds in antimicrobial applications.

Antiviral Applications

Another avenue of research involves the antiviral properties of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives. A study synthesized N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which showed specific anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).

Anticancer Research

The exploration of this compound derivatives extends to anticancer research as well. A study on ultrasound-mediated synthesis of novel thiadiazolo[3,2-α]pyrimidine derivatives, related structurally to the compound , evaluated their anticancer activities, showing promising results against various human tumor cell lines (Tiwari et al., 2016).

Pharmacological Evaluation for Various Biological Activities

Further, derivatives have been synthesized and evaluated for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and analgesic properties. Some derivatives demonstrated significant effectiveness, indicating their potential as multifunctional therapeutic agents (Kumar & Panwar, 2015).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the retrieved papers. It’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols. Any waste should be disposed of in accordance with local regulations .

Zukünftige Richtungen

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis process, and elucidating its mechanism of action. Given the wide range of biological activities associated with sulfonamide derivatives , this compound could be a promising candidate for further investigation.

Wirkmechanismus

Target of Action

It’s known that similar compounds have been tested againstMycobacterium tuberculosis cell lines .

Mode of Action

The mode of action of this compound can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that the compound interacts with its targets through electronic interactions, which could lead to changes in the target’s function or structure.

Biochemical Pathways

Given its potential antitubercular activity , it may interfere with the biochemical pathways essential for the survival and proliferation of Mycobacterium tuberculosis.

Result of Action

Similar compounds have shown potential antitubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2S/c1-22-13-5-3-2-4-12(13)14(21)18-16-20-19-15(23-16)10-6-8-11(17)9-7-10/h2-9H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZKKHSTGOOROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(thiophen-2-yl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B2934575.png)

![Methyl 4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2934579.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2934580.png)

![(E)-2-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)-4-bromophenol](/img/structure/B2934583.png)

![N-(2-bromophenyl)-3-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}-2-cyanoprop-2-enamide](/img/structure/B2934587.png)

![2-[({4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl}methyl)sulfanyl]acetic acid](/img/structure/B2934588.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B2934592.png)

![methyl 2-{[(2E)-2-(2,4-dichlorophenyl)-2-(methoxyimino)ethyl]sulfanyl}benzoate](/img/structure/B2934594.png)

![N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2934595.png)